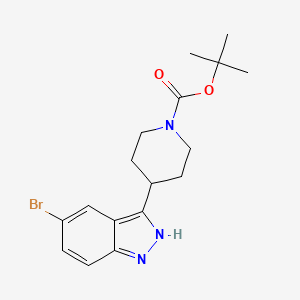
tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
準備方法
The synthesis of tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Coupling with Piperidine: The brominated indazole is then coupled with tert-butyl 4-piperidine-1-carboxylate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
化学反応の分析
tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the indazole or piperidine rings.
科学的研究の応用
tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: It is used in biological studies to investigate the effects of indazole derivatives on different biological targets, such as enzymes and receptors.
Chemical Biology: The compound is used as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The indazole core can bind to these targets and modulate their activity, leading to various biological effects . The exact molecular pathways involved depend on the specific target and the context of the study .
類似化合物との比較
tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate: This compound has a fluorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate: This compound has a chlorine atom instead of a bromine atom, which can also influence its chemical and biological properties.
tert-Butyl 4-(5-iodo-1H-indazol-3-yl)piperidine-1-carboxylate: This compound has an iodine atom instead of a bromine atom, which can impact its reactivity and interactions with biological targets.
生物活性
Tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C17H22BrN3O2
- Molecular Weight : 380.28 g/mol
- CAS Number : 1198284-77-3
- Purity : >95% (HPLC)
The biological activity of this compound is largely attributed to its interaction with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. The indazole moiety is recognized for its role in modulating protein interactions, which can lead to significant pharmacological effects.
Biological Activity Overview
Research indicates that compounds within the indazole class exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activities of this compound are summarized in the following table:
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluated the compound's efficacy against several cancer cell lines, demonstrating potent inhibition of Pim kinases, which are implicated in cancer cell survival and proliferation. The compound showed IC50 values ranging from 30 to 100 nM, indicating strong potential as an anticancer agent . -
Antimicrobial Properties :
In vitro assays indicated that this compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) was reported to be less than 100 nM for several pathogens . -
Inflammatory Response Modulation :
Preliminary studies suggest that the compound may modulate cytokine release in inflammatory models, although specific IC50 values were not provided. This indicates its potential utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The presence of the bromine atom at the 5-position of the indazole ring is crucial for enhancing the compound's binding affinity to target proteins. Variations in substituents on the piperidine ring also affect biological activity and selectivity for different targets.
特性
IUPAC Name |
tert-butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYHPNZDIXLONJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678107 |
Source


|
| Record name | tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198284-77-3 |
Source


|
| Record name | tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













